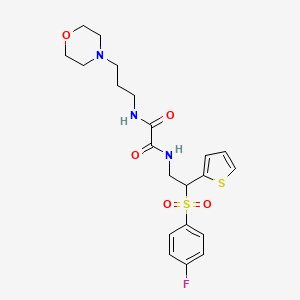

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide

Description

N1-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonyl group linked to a 4-fluorophenyl moiety, a thiophene ring, and a morpholinopropyl side chain. The compound’s design integrates pharmacophores known for enhancing bioavailability and target binding:

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O5S2/c22-16-4-6-17(7-5-16)32(28,29)19(18-3-1-14-31-18)15-24-21(27)20(26)23-8-2-9-25-10-12-30-13-11-25/h1,3-7,14,19H,2,8-13,15H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXWFGMGMIEJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H19FN2O5S2

- Molecular Weight : 450.5 g/mol

- CAS Number : 896333-01-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group and the morpholine moiety are believed to play crucial roles in mediating these interactions, potentially leading to modulation of various biological pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, compounds targeting bacterial virulence factors have shown effectiveness in inhibiting pathogenic bacteria without affecting their growth in vitro .

- Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators, thus contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

- A study exploring similar compounds demonstrated significant reduction in bacterial load during infection models, suggesting a potential application in treating bacterial infections .

- Another investigation highlighted the role of sulfonamide derivatives in modulating immune responses, indicating a broader therapeutic scope for compounds with similar structures .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a data-driven analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Divergence: The target compound’s sulfonyl-thiophene motif differentiates it from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide), which lack the sulfonyl group and morpholine moiety .

Biological Activity: Unlike 5-fluorouracil prodrugs (e.g., peptide-conjugated analogs), the target compound lacks a nucleobase scaffold, suggesting a non-antimetabolite mechanism . The morpholinopropyl chain may enhance blood-brain barrier penetration relative to simpler morpholine derivatives, though experimental validation is absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.